

Pharmacokinetics and Metabolism of Quaternium-15: A Technical Overview

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Compound of Interest

Compound Name: Quaternium-15

Cat. No.: B10819280

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This technical guide provides a comprehensive analysis of the in vivo pharmacokinetics and metabolism of **Quaternium-15** (cis-1-(3-chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride). The data presented is primarily derived from studies conducted on female Fischer 344 rats, which form the basis of our current understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Quantitative Pharmacokinetic Data

The systemic exposure and fate of **Quaternium-15** are highly dependent on the route of administration. Oral administration leads to significant absorption, whereas dermal application results in minimal systemic uptake.

Table 1: Absorption of **Quaternium-15** in Female Fischer 344 Rats (48-hour period)

| Administration Route | Dose (mg/kg) | Absorption (% of Dose) |
|----------------------|--------------|--------------------------|
| Oral | 5 or 75 | 84% - 88% ^[1] |

| Dermal | 5 or 75 | 1% - 2%^[1] |

Table 2: Excretion Kinetics of **Quaternium-15** in Female Fischer 344 Rats

| Excretion Phase | Half-Life ($t_{1/2}$) |
|---------------------|-------------------------|
| Initial Rapid Phase | 1.3 ± 0.1 hours[1] |

| Slow Terminal Phase | 22.7 ± 2.0 hours[1] |

Table 3: Metabolism of **Quaternium-15**

| Systemic Availability | Extent of Metabolism | Identified Metabolites | Unidentified Metabolites |
|-----------------------|----------------------|------------------------|--------------------------|
|-----------------------|----------------------|------------------------|--------------------------|

| Following systemic circulation | Extensive[1] | Formic Acid (tentatively identified)[1] | Several other metabolites detected in urine but not successfully identified[1] |

Experimental Protocols

The primary in vivo pharmacokinetic study on **Quaternium-15** utilized a well-defined protocol to assess its ADME properties.

2.1 Animal Model and Dosing

- Species: Female Fischer 344 rats.[1]
- Group Size: Three rats per experimental group.[1]
- Test Substance: **Quaternium-15**, with radiolabeling on either the hexamethylenetetramine ring or the chloropropene side chain to trace the molecule and its metabolites.[1]
- Dosage Levels: 5 mg/kg and 75 mg/kg.[1]

2.2 Administration Routes

- Oral (PO): Administered to study systemic absorption and metabolism following ingestion.[1]
- Dermal: Applied to the skin to simulate cosmetic use and evaluate skin penetration.[1]

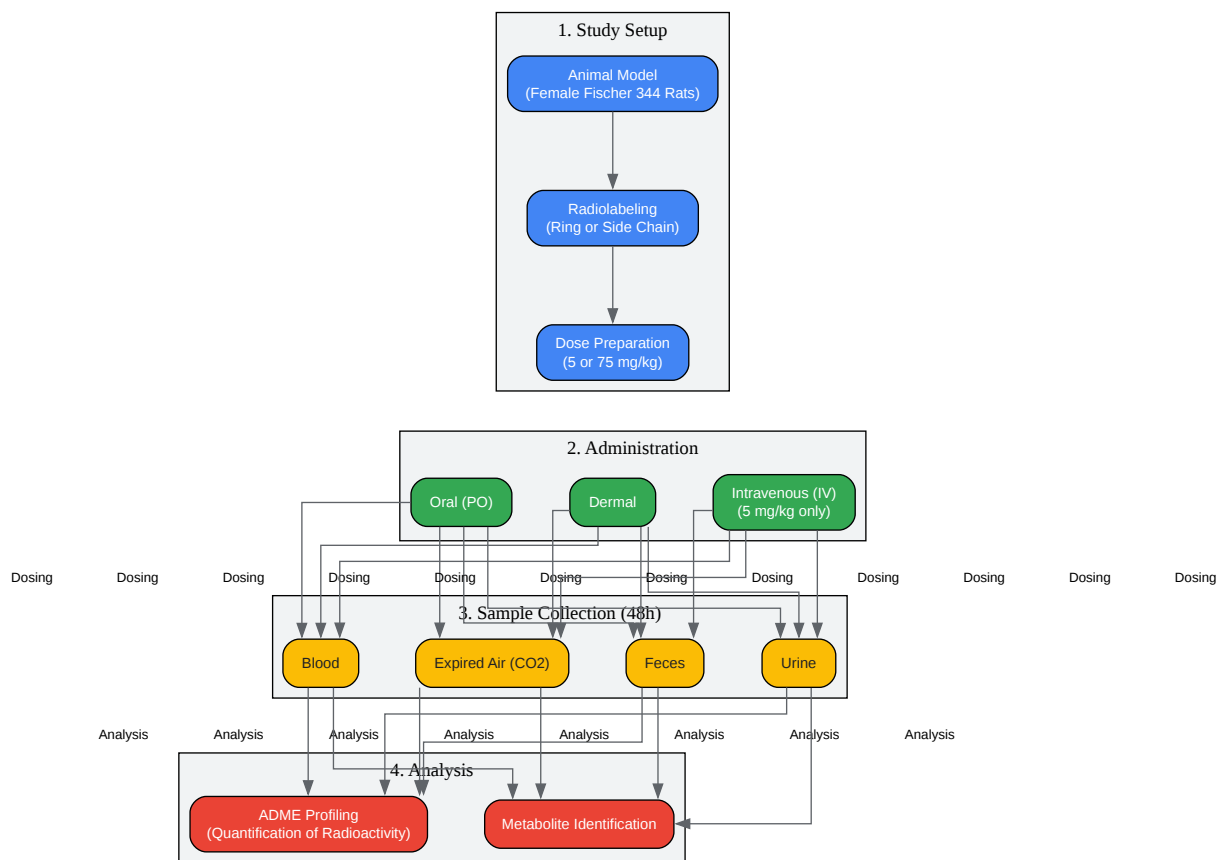
- Intravenous (IV): A 5 mg/kg dose was administered to establish a baseline for 100% bioavailability and to study distribution and excretion independent of absorption.[1]

2.3 Sample Collection and Analysis

- Matrices Collected: Standard procedures were used to collect urine, feces, blood, and expired air over a 48-hour period.[1]
- Analytical Method: Radioactivity in the collected samples was measured to quantify the amount of **Quaternium-15** and its derivatives that were absorbed, distributed, and excreted. Metabolite identification was attempted, though with limited success.[1]

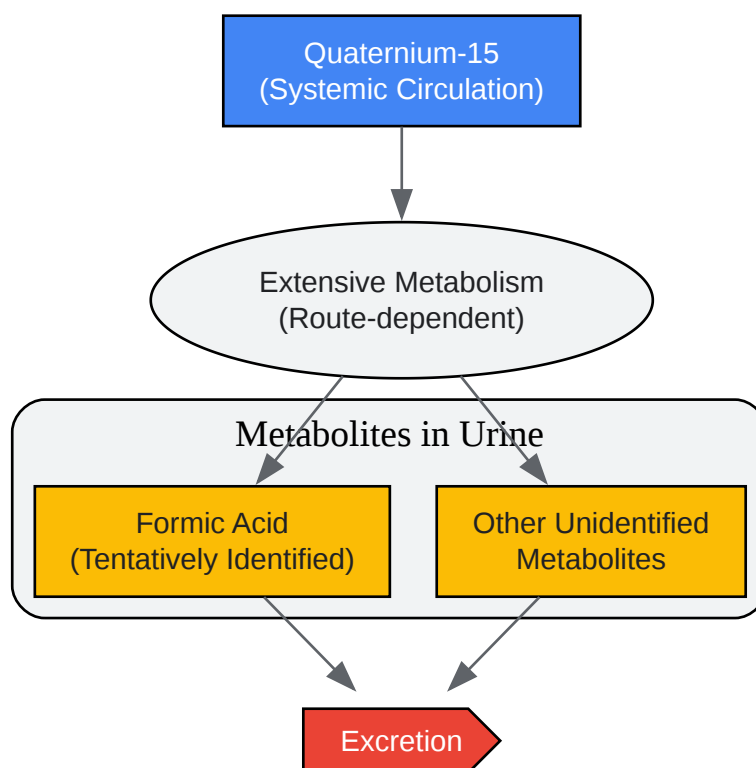
Visualized Workflows and Pathways

The following diagrams illustrate the experimental design and the metabolic fate of **Quaternium-15** based on the available data.



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Caption: Experimental workflow for the in vivo pharmacokinetic study of **Quaternium-15**.



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Caption: Simplified metabolic pathway of **Quaternium-15** following systemic absorption.

Summary and Conclusion

The in vivo data from studies in rats indicate that **Quaternium-15** is poorly absorbed through the skin but is almost completely absorbed when administered orally.[1] Once in the systemic circulation, the compound is metabolized extensively and excreted with a bimodal half-life, characterized by a rapid initial clearance followed by a much slower terminal phase.[1] The extent of metabolism is influenced by the administration route.[1] While formic acid has been tentatively identified as one metabolite, several other metabolic products remain uncharacterized.[1] This ADME profile is critical for safety assessments, particularly in distinguishing the risks associated with dermal exposure from cosmetic use versus oral ingestion.

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References

- 1. View Attachment [cir-reports.cir-safety.org]
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